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Compound of Interest

Compound Name:
2-Bromo-beclomethasone

dipropionate

Cat. No.: B602093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-beclomethasone dipropionate is a brominated derivative of the synthetic

corticosteroid, beclomethasone dipropionate. As an impurity or a research compound, its

structural confirmation and characterization are crucial for drug development and quality

control. This guide provides a summary of available spectroscopic and structural data for 2-
Bromo-beclomethasone dipropionate, outlines relevant experimental protocols, and

visualizes the characterization workflow. While detailed spectral data such as specific NMR

chemical shifts and IR absorption peaks are not publicly available and are typically provided in

proprietary Certificates of Analysis, this guide compiles confirmed data and provides expected

spectral characteristics based on its known structure.
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Property Value Reference

Chemical Name

(8S,9R,10S,11S,13S,14S,16S,

17R)-2-bromo-9α-chloro-11-

hydroxy-10,13,16-trimethyl-3-

oxo-17-[2-

(propionyloxy)acetyl]-6,7,8,9,1

0,11,12,13,14,15,16,17-

dodecahydro-3H-

cyclopenta[a]phenanthren-17-

yl propionate

[1]

CAS Number 1204582-47-7 [2][3]

Molecular Formula C₂₈H₃₆BrClO₇ [2][3]

Molecular Weight 599.93 g/mol [1]

Melting Point 217-218 °C (490–491 K) [1][3]

Spectroscopic and Structural Data
While complete, publicly accessible ¹H NMR, ¹³C NMR, and IR spectra are scarce, a

combination of mass spectrometry, elemental analysis, and definitive X-ray crystallography

data confirms the structure of 2-Bromo-beclomethasone dipropionate.

Mass Spectrometry
The mass spectrum confirms the molecular weight of the compound. Due to the presence of

bromine, the molecular ion peak is expected to show a characteristic isotopic pattern (M+ and

M+2 peaks of nearly equal intensity).

Technique Result Interpretation

MS+ m/z = 599
Corresponds to the molecular

ion [M]+.[1]

Expected Fragmentation: The fragmentation pattern would likely involve the loss of the

propionate groups, cleavage of the steroid rings, and loss of the bromine and chlorine atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

http://sci-hub.mk/10.1016/j.jpba.2019.02.013
https://www.semanticscholar.org/paper/Identification-and-characterization-of-unknown-in-Sambandan-Kathavarayan/4d1be96a74cac947a1e4c8135000c7a38f13584a
https://hmdb.ca/spectra/nmr_one_d/16854
https://www.semanticscholar.org/paper/Identification-and-characterization-of-unknown-in-Sambandan-Kathavarayan/4d1be96a74cac947a1e4c8135000c7a38f13584a
https://hmdb.ca/spectra/nmr_one_d/16854
http://sci-hub.mk/10.1016/j.jpba.2019.02.013
http://sci-hub.mk/10.1016/j.jpba.2019.02.013
https://hmdb.ca/spectra/nmr_one_d/16854
https://www.benchchem.com/product/b602093?utm_src=pdf-body
http://sci-hub.mk/10.1016/j.jpba.2019.02.013
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in doublet peaks for any

fragment containing the bromine atom, with a mass difference of 2 Da and nearly equal

intensity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data is not available in the public domain. However, based on the structure, the

following characteristics are expected.

Expected ¹H NMR Spectral Features:

Steroid Backbone: A complex series of multiplets in the aliphatic region (approx. 0.8-3.0

ppm) corresponding to the protons of the steroid core.

Olefinic Protons: Signals for the protons on the A-ring double bonds (C1-H and C4-H) would

be expected in the downfield region (approx. 6.0-7.5 ppm). The bromine at the C2 position

would significantly influence the chemical shift and coupling of the C1 proton.

Propionate Groups: Two ethyl groups from the dipropionate esters, each showing a triplet for

the methyl protons and a quartet for the methylene protons.

Methyl Protons: Singlet signals for the methyl groups attached to the steroid backbone (C18

and C19) and a doublet for the C16-methyl group.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: Resonances for the ketone (C3) and two ester carbonyls would be the

most downfield signals (typically 170-210 ppm).[5][6]

Olefinic Carbons: Signals for the carbons of the A-ring double bonds (C1, C2, C4, C5) in the

range of 115-160 ppm.[7] The carbon bearing the bromine (C2) would be shifted due to the

halogen's electronegativity.

Steroid Core: A series of signals corresponding to the numerous sp³-hybridized carbons of

the steroid rings.

Propionate Carbons: Signals for the methylene and methyl carbons of the two propionate

groups.
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Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present

in the molecule.

Functional Group
Expected Absorption
Range (cm⁻¹)

Interpretation

O-H (Alcohol) 3500 - 3200 (broad)
Stretching vibration of the

hydroxyl group at C11.[8]

C-H (sp²) 3100 - 3000

Stretching vibrations of C-H

bonds on the A-ring double

bond.[9]

C-H (sp³) 3000 - 2850

Stretching vibrations of C-H

bonds in the steroid backbone

and propionate groups.[9]

C=O (Ketone, Ester) 1760 - 1690 (strong, sharp)

Multiple strong peaks for the

C3-ketone and the two ester

carbonyls.[8][10]

C=C (Alkene) 1680 - 1640

Stretching vibration of the

carbon-carbon double bonds in

the A-ring.[9]

C-O (Ester, Alcohol) 1300 - 1000
Stretching vibrations of the C-

O bonds.[8]

X-Ray Crystallography
Single-crystal X-ray diffraction has provided definitive structural confirmation.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions
a = 12.0999 Å, b = 13.8673 Å, c = 16.7971 Å, β

= 90.106°

Volume 2818.4 Å³

Molecules per unit cell (Z) 4

Data from a 2009 study by Ketuly et al.[1]

Elemental Analysis
Element Calculated (%) Found (%)

C 56.19 56.03

H 6.02 6.12

Br 13.21 12.97

Cl 5.85 5.76

Data from a 2009 study by Ketuly et al.[1]

Experimental Protocols
Synthesis and Purification
The synthesis of 2-Bromo-beclomethasone dipropionate was described in a 1988 study

commissioned by Glaxo.[1] The compound was isolated from the mother liquor of the first

crystallization of beclomethasone dipropionate.

Protocol:

The mother liquor containing the brominated compound is dissolved in a hexane:ethyl

acetate (8:1 v/v) solvent system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

http://sci-hub.mk/10.1016/j.jpba.2019.02.013
http://sci-hub.mk/10.1016/j.jpba.2019.02.013
https://www.benchchem.com/product/b602093?utm_src=pdf-body
http://sci-hub.mk/10.1016/j.jpba.2019.02.013
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The solution is subjected to flash-column silica gel chromatography.

Elution is performed with nitrogen pressure (20 psi).

Fractions containing the desired compound are combined and further fractionated on fresh

silica gel.

The purified compound is recrystallized from a hexane:ethyl acetate (3:1 v/v) solution to yield

crystals.[1]

General Spectroscopic Analysis Workflow
A typical workflow for the characterization of a synthesized batch of 2-Bromo-
beclomethasone dipropionate would involve the following steps.
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Caption: Workflow for Synthesis and Characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b602093?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The structural identity of 2-Bromo-beclomethasone dipropionate is unequivocally confirmed

by X-ray crystallography, mass spectrometry, and elemental analysis. While detailed, publicly

available NMR and IR spectral data are lacking, this guide provides a robust framework of

expected spectral features based on the known molecular structure. The provided synthesis

and purification protocols offer a practical basis for researchers working with this compound.

For definitive spectral assignments, it is recommended to acquire a certified reference standard

and consult the accompanying Certificate of Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification and Characterization of Unknown Degradation Impurities in Beclomethasone
Dipropionate Cream Formulation using HPLC, ESI-MS and NMR |
10.1016/j.jpba.2019.02.013_scihubmk [sci-hub.mk]

2. Identification and characterization of unknown degradation impurities in beclomethasone
dipropionate cream formulation using HPLC, ESI‐MS and NMR | Semantic Scholar
[semanticscholar.org]

3. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted)
(HMDB0030052) [hmdb.ca]

4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z
m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

5. chem.libretexts.org [chem.libretexts.org]

6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax
[openstax.org]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. chem.libretexts.org [chem.libretexts.org]

9. uanlch.vscht.cz [uanlch.vscht.cz]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b602093?utm_src=pdf-body
https://www.benchchem.com/product/b602093?utm_src=pdf-custom-synthesis
http://sci-hub.mk/10.1016/j.jpba.2019.02.013
http://sci-hub.mk/10.1016/j.jpba.2019.02.013
http://sci-hub.mk/10.1016/j.jpba.2019.02.013
https://www.semanticscholar.org/paper/Identification-and-characterization-of-unknown-in-Sambandan-Kathavarayan/4d1be96a74cac947a1e4c8135000c7a38f13584a
https://www.semanticscholar.org/paper/Identification-and-characterization-of-unknown-in-Sambandan-Kathavarayan/4d1be96a74cac947a1e4c8135000c7a38f13584a
https://www.semanticscholar.org/paper/Identification-and-characterization-of-unknown-in-Sambandan-Kathavarayan/4d1be96a74cac947a1e4c8135000c7a38f13584a
https://hmdb.ca/spectra/nmr_one_d/16854
https://hmdb.ca/spectra/nmr_one_d/16854
https://www.docbrown.info/page06/spectra/2-bromopropane-ms.htm
https://www.docbrown.info/page06/spectra/2-bromopropane-ms.htm
https://www.docbrown.info/page06/spectra/2-bromopropane-ms.htm
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://openstax.org/books/organic-chemistry/pages/13-11-characteristics-of-13c-nmr-spectroscopy
https://openstax.org/books/organic-chemistry/pages/13-11-characteristics-of-13c-nmr-spectroscopy
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. masterorganicchemistry.com [masterorganicchemistry.com]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-
Bromo-beclomethasone dipropionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602093#spectroscopic-data-of-2-bromo-
beclomethasone-dipropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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